Lissoclinamide 4 was first isolated from the marine tunicate Lissoclinum bistratum, which is known for producing various bioactive compounds. The extraction and characterization of lissoclinamide 4 have been documented in scientific literature, highlighting its potential as a lead compound for drug development .
Lissoclinamide 4 is classified as a cyclic peptide, specifically a member of the lissoclinamide family. These compounds are characterized by their cyclic structure formed through peptide bonds between amino acids, which contribute to their stability and biological activity.
The synthesis of lissoclinamide 4 can be approached through both total synthesis and biosynthetic pathways. Total synthesis involves constructing the compound from simpler organic molecules, while biosynthesis refers to the natural production within organisms.
A notable method for the total synthesis of lissoclinamide 4 involves solid-phase peptide synthesis. This technique allows for the sequential addition of amino acids to form the cyclic structure. The process typically includes:
The average yield from these synthetic routes can vary but has been reported to be efficient with careful optimization of reaction conditions .
Lissoclinamide 4 has a complex cyclic structure that includes several amino acid residues linked by peptide bonds. Its precise molecular formula and stereochemistry have been elucidated through advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Lissoclinamide 4 can undergo various chemical reactions typical of cyclic peptides, including hydrolysis, oxidation, and reduction reactions. These reactions can modify its structure and potentially alter its biological activity.
The stability of lissoclinamide 4 under different conditions has been studied, revealing that it maintains its integrity in neutral pH but may degrade under extreme acidic or basic conditions. Furthermore, modifications at specific amino acid residues can enhance or diminish its cytotoxic properties .
The mechanism of action for lissoclinamide 4 primarily involves its interaction with cellular targets leading to cytotoxic effects. It has been shown to disrupt cellular processes, potentially through:
Studies indicate that lissoclinamide 4 exhibits selectivity towards certain cancer cell lines, suggesting a targeted mechanism that warrants further investigation for therapeutic applications .
Relevant analyses include spectroscopic methods (NMR, IR) that confirm the structural integrity and purity of synthesized lissoclinamide 4 .
Lissoclinamide 4 has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a compound of significant interest in medicinal chemistry .
Lissoclinamide 4 is a cyclic peptide belonging to the cyanobactin family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by symbiotic cyanobacteria. These compounds originate primarily from Prochloron didemni, an unculturable cyanobacterial symbiont residing in the tunicate Lissoclinum patella [1] [7]. Unlike non-ribosomal peptides, cyanobactins like Lissoclinamide 4 derive from ribosomal synthesis, where a precursor peptide encoded by the truE gene undergoes extensive enzymatic modifications [3] [9]. The biosynthetic pathway occurs entirely within the cyanobacterial symbiont, as confirmed by metagenomic analyses of tunicate samples from Fiji and the Solomon Islands, which detected prenylated cyclic peptides exclusively in Prochloron-enriched fractions [1] [8].
The pathway initiates with the translation of a precursor peptide (TruE) containing N-terminal leader sequences followed by hypervariable "cassettes" that encode the core peptide structures. Key post-translational modifications include:
Table 1: Key Enzymes in Lissoclinamide 4 Biosynthesis
Enzyme | Function | Domain Structure | Effect on Lissoclinamide 4 |
---|---|---|---|
TruD | Heterocyclization | E1-like, YcaO | Forms thiazoline/oxazoline rings |
TruF1/F2 | Prenylation | ABBA prenyltransferase | Adds prenyl group to Ser/Thr |
TruA | Proteolysis | Subtilisin-like serine protease | Cleaves N-terminal leader |
TruG | Macrocyclization | Subtilisin-like protease | Cleaves C-terminus and cyclizes peptide |
The 11-kb tru gene cluster is responsible for Lissoclinamide 4 biosynthesis and shares 98% sequence identity with the pat cluster for patellamides, except in critical regions governing substrate specificity and modifications [1] [8]. This cluster comprises seven core genes (truA, truB, truC, truD, truE, truF1/F2, truG), with truE encoding the precursor peptide central to structural diversification. The truE gene contains hypervariable cassettes flanked by conserved recognition sequences (RSII and RSIII) that direct enzymatic processing [1] [6] [9].
Notable features of the tru cluster include:
Heterologous expression of the tru cluster in E. coli BL21(DE3) enabled de novo production of Lissoclinamide 4, yielding ~100 μg/L in fed-batch cultures [1] [3]. Key metabolic engineering strategies include:
Table 2: Metabolic Engineering Approaches for Cyanobactin Production in E. coli
Strategy | Genetic Modification | Titer Achieved | Reference Compound |
---|---|---|---|
Full-cluster expression | tru cluster in pCC1FOS | 100 μg/L | Patellin 2/3 |
Cassette recombination | truE1 → truE2 in yeast | Detected via LC-MS | Trunkamide |
Knockout validation | truF1::smR | 0 μg/L (abolished production) | Patellin 2/3 |
The hypervariable cassettes within precursor genes like patE and truE drive the evolutionary diversification of cyanobactins. These cassettes undergo rapid mutation, enabling single amino acid substitutions to generate new peptide variants [1] [6] [9]. In Prochloron symbionts, 29 distinct patE variants were identified across 46 tunicate specimens, with >99% identity outside the cassette regions [1] [8].
Mechanisms driving this diversification include:
Phylogenetic analysis reveals that cassette sequences evolve independently of flanking enzymatic genes, enabling combinatorial biosynthesis of diverse structures like Lissoclinamide 4, trunkamide, and patellins within the same pathway [1] [8].
Table 3: Evolutionary Features of Cyanobactin Precursor Cassettes
Feature | Biological Role | Impact on Diversity |
---|---|---|
Hypervariable core | Encodes peptide sequence | Single mutations create new products (e.g., Lissoclinamide 4 vs. patellin 3) |
Conserved RSII/RSIII | Enzyme recognition | Allows processing of variable cores |
Multi-cassette precursors | Single-peptide multi-product | TruE3 encodes 3 peptides |
Strain-specific cassettes | Niche adaptation | Different tunicates harbor unique truE variants |
Structural Characteristics of Lissoclinamide 4
Lissoclinamide 4 is a cyclic heptapeptide characterized by the sequence cyclo(-Ile-Thz₋Prenyl-Oxz-Phe-Cys-Thz-Ile-), where Thz = thiazoline, Oxz = oxazoline, and Prenyl = O-prenylated serine [3] [6]. Key structural motifs include:
The structure distinguishes it from oxidized analogs like patellamides (containing thiazoles) and non-prenylated variants like trichamide [1] [9].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1